molecular formula C9H9FO3 B3197353 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde CAS No. 1004779-24-1

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B3197353
CAS No.: 1004779-24-1
M. Wt: 184.16 g/mol
InChI Key: LYHLNOPAWIZKPQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde: is an organic compound with the molecular formula C₉H₉FO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxyethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-Fluoro-4-hydroxybenzaldehyde with 2-Bromoethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-Fluoro-4-hydroxybenzaldehyde attacks the bromoethanol, resulting in the formation of the hydroxyethoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-Fluoro-4-(2-hydroxyethoxy)benzoic acid.

    Reduction: 3-Fluoro-4-(2-hydroxyethoxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-Fluoro-4-(2-hydroxyethoxy)aniline when using an amine.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxyethoxy group can form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.

    4-(2-Hydroxyethoxy)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions.

    3-Fluoro-4-methoxybenzaldehyde: Has a methoxy group instead of a hydroxyethoxy group, altering its solubility and reactivity.

Uniqueness: 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both the fluorine atom and the hydroxyethoxy group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Properties

IUPAC Name

3-fluoro-4-(2-hydroxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLNOPAWIZKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.00 g (35.69 mmol) of 3-fluoro-4-hydroxybenzaldehyde are dissolved in 50 ml of dry DMF. 5.35 g (42.82 mmol) of 2-bromoethanol and 19.73 g (142.74 mmol) of potassium carbonate are added. The reaction mixture is stirred at 150° C. for 10 h. The mixture is then filtered, and the filtrate is freed from the solvent on a rotary evaporator. The residue is taken up in 30 ml of ethyl acetate, and 20 ml of sat. aqueous sodium bicarbonate solution are added. The phases are separated and the organic phase is dried over magnesium sulfate. The solvent is removed on a rotary evaporator. The product obtained is used without further purification in the subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
19.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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